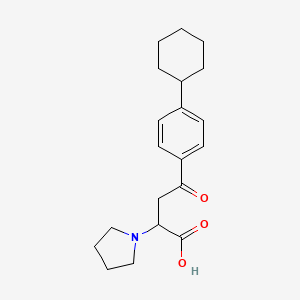
4-(4-Cyclohexylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Cyclohexylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid, also known as 4-CPB, is a synthetic compound that has been studied for its potential applications in numerous scientific research areas. It is an analogue of the neurotransmitter dopamine, and is structurally similar to a number of other compounds that have been used in drug development. 4-CPB has been found to have a variety of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds, such as pyrrolidin-2-ones and 4-oxo-2-butenoic acids, involves novel cyclization techniques and the use of catalysts to improve yield and reduce reaction times. For example, novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones has been achieved using polyphosphate ester (PPE), highlighting a method that enhances yields and reduces reaction times (Zareef, Iqbal, & Arfan, 2008; Zareef, Iqbal, Khan, Zaidi, Zia-ullah, & Arfan, 2009). Additionally, microwave-assisted synthesis has been developed for 4-oxo-2-butenoic acids, offering a versatile method for synthesizing biologically active species and intermediates (Uguen, Gai, Sprenger, Liu, Leach, & Waring, 2021).
Potential in Medicinal Chemistry
The compounds' antimicrobial activities have been investigated, where synthesized compounds showed varying degrees of activity, demonstrating their potential in developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008). Moreover, the synthesis of non-peptidic αvβ6 integrin antagonists showcases their application in treating idiopathic pulmonary fibrosis, highlighting the therapeutic potential of these compounds (Anderson et al., 2016).
Applications in Material Science
In material science, these compounds have been used to demonstrate the optical gating of synthetic ion channels, where 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid served as a photolabile protecting group. This application is significant for light-induced controlled release, sensing, and information processing in nanofluidic devices (Ali et al., 2012).
Supramolecular Chemistry
The study of molecular and crystal structures of related compounds, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, provides insights into hydrogen bonding and supramolecular interactions. These studies are fundamental for understanding the material properties and designing new supramolecular structures (Naveen et al., 2016).
properties
IUPAC Name |
4-(4-cyclohexylphenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c22-19(14-18(20(23)24)21-12-4-5-13-21)17-10-8-16(9-11-17)15-6-2-1-3-7-15/h8-11,15,18H,1-7,12-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEZXQOVPOBCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(C(=O)O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2803478.png)
![3-Methyl-6-(5-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2803479.png)
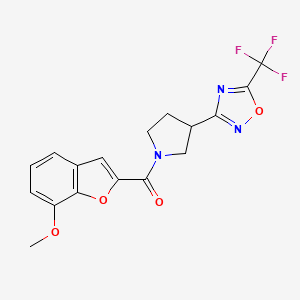
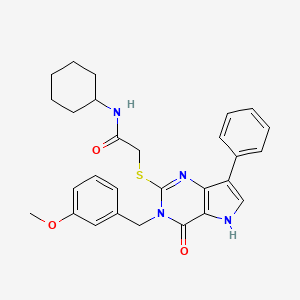
![3-Benzyl-2-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2803484.png)
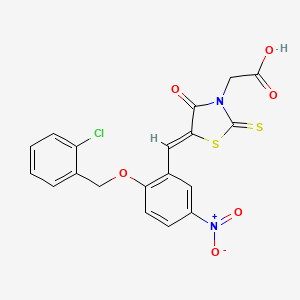
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2803486.png)

![N-[(4-morpholin-4-ylphenyl)carbamothioyl]-4-nitrobenzamide](/img/structure/B2803488.png)
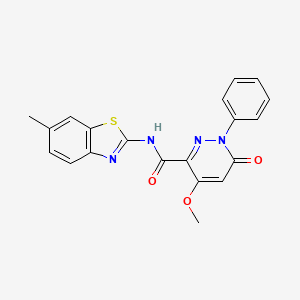

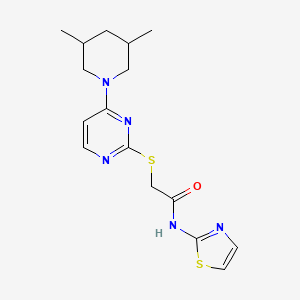
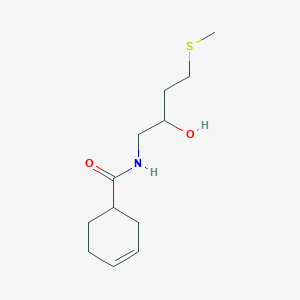
![(Z)-4-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2803494.png)